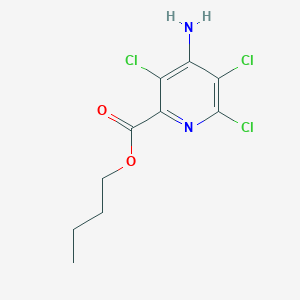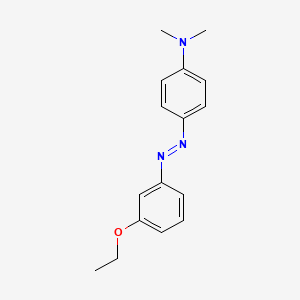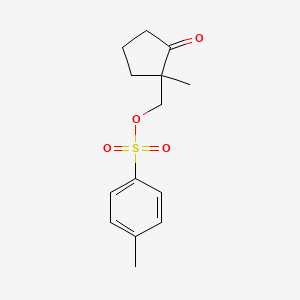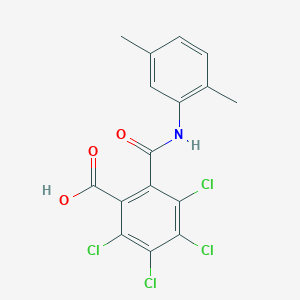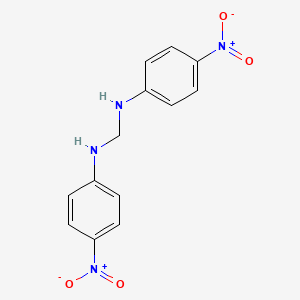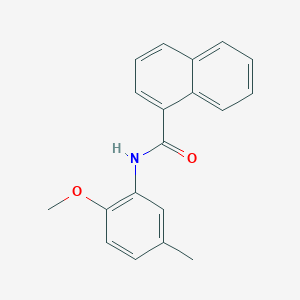
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester group.
Méthodes De Préparation
The synthesis of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of 2-aminobenzonitrile with formamide under acidic conditions.
Chlorination: The quinazoline ring is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound to form the thioether linkage.
Piperidinecarboxylate Formation: The thioether intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Substitution: The chlorine atom on the quinazoline ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of quinazoline derivatives on cellular processes and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to interact with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The thioether linkage and piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can be compared with other quinazoline derivatives, such as:
4-((6-chloro-4-quinazolinyl)amino)phenol: This compound has a similar quinazoline ring system but differs in the substituents attached to the ring.
6-chloro-4-quinazolinylamine: This compound lacks the thioether and piperidinecarboxylate groups, making it less complex.
Ethyl 4-((4-quinazolinyl)thio)-1-piperidinecarboxylate: This compound is similar but lacks the chlorine atom on the quinazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
325146-05-2 |
|---|---|
Formule moléculaire |
C16H18ClN3O2S |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
ethyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-7-5-12(6-8-20)23-15-13-9-11(17)3-4-14(13)18-10-19-15/h3-4,9-10,12H,2,5-8H2,1H3 |
Clé InChI |
PWZQHRUGTPRBKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
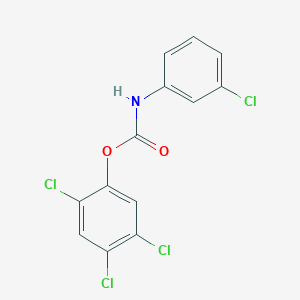
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
